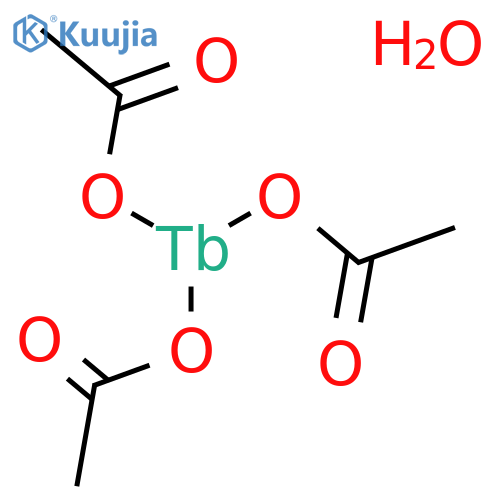Cas no 100587-92-6 (Terbium acetate)

Terbium acetate structure
商品名:Terbium acetate
CAS番号:100587-92-6
MF:C6H11O7Tb
メガワット:354.072681665421
MDL:MFCD00211316
CID:91195
PubChem ID:24859546
Terbium acetate 化学的及び物理的性質
名前と識別子
-
- Terbium acetate
- Terbium(III) acetate hexahydrate
- r (REO)
- Terbiumacetate hydrate
- TERBIUM (III) ACETATE
- TERBIUM(III) ACETATE HYDRATE
- terbium(iii) acetate hydrate, reacton
- Terbium(Iii) Acetate Hydrate, Reacton (Reo)
- TERBIUM ACETATE HYDRATE
- Terbium Acetate Hydrate 99.99%
- TERBIUM(III) ACETATE HYDRATE, 99.9%
- Terbium(III)acetate,REacton99.9%(REO)
- Tberbium acetate Hydrare
- Terbium acetate monohydrate
-
- MDL: MFCD00211316
- インチ: 1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
- InChIKey: CUFVJHPGFMTTMB-UHFFFAOYSA-K
- ほほえんだ: [Tb](OC(=O)C)(OC(=O)C)OC(=O)C.O
計算された属性
- せいみつぶんしりょう: 353.97600
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 31
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 38.3
じっけんとくせい
- 色と性状: 白色結晶粒子
- 密度みつど: g/cm3
- ゆうかいてん: No data available
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- すいようせい: Soluble in water, moderately soluble in strong mineral acids
- PSA: 88.13000
- LogP: -0.02290
- ようかいせい: 水に微溶解する
- かんど: Hygroscopic
- じょうきあつ: No data available
Terbium acetate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- TSCA:Yes
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Terbium acetate 税関データ
- 税関コード:2915290000
Terbium acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1450539251-5g |
Terbium acetate |
100587-92-6 | 99.9% | 5g |
¥ 117.6 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TA751-5g |
Terbium acetate |
100587-92-6 | (99.99%-Tb) (REO) | 5g |
¥136.0 | 2023-09-01 | |
| abcr | AB203867-10g |
Terbium(III) acetate hydrate, REacton®, 99.9% (REO); . |
100587-92-6 | 99.9% | 10g |
€149.40 | 2025-02-18 | |
| Apollo Scientific | IN3460-25g |
Terbium(III) acetate hydrate |
100587-92-6 | 99.9% | 25g |
£510.00 | 2023-08-31 | |
| abcr | AB203867-50 g |
Terbium(III) acetate hydrate, REacton®, 99.9% (REO); . |
100587-92-6 | 99.9% | 50 g |
€496.00 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 325929-5G |
Terbium acetate |
100587-92-6 | 5g |
¥2825.5 | 2023-12-08 | ||
| abcr | AB118909-5g |
Terbium(III) acetate hydrate, 99.99%; . |
100587-92-6 | 99.99% | 5g |
€145.40 | 2025-02-18 | |
| eNovation Chemicals LLC | D625070-1g |
TERBIUM(III) ACETATE TETRAHYDRATE |
100587-92-6 | 97% | 1g |
$120 | 2025-02-26 | |
| Ambeed | A161265-25g |
Terbium(III) acetate xhydrate |
100587-92-6 | 99.99% metals basis | 25g |
$80.0 | 2024-06-02 | |
| Ambeed | A161265-100g |
Terbium(III) acetate xhydrate |
100587-92-6 | 99.99% metals basis | 100g |
$274.0 | 2024-06-02 |
Terbium acetate 関連文献
-
Long Yan,Bo Zhou,Nan Song,Xuelong Liu,Jinshu Huang,Ting Wang,Lili Tao,Qinyuan Zhang Nanoscale 2018 10 17949
-
Maegan Dailey,Claire Besson CrystEngComm 2021 23 7151
-
Benjamin Ritter,Thoralf Krahl,Knut Rurack,Erhard Kemnitz J. Mater. Chem. C 2014 2 8607
-
Peng Zhang,Nan Song,Songbin Liu,Qiqing Li,Yu Wang,Bo Zhou J. Mater. Chem. C 2021 9 6208
-
You-Liang Chen,Cheng-Hui Shen,Chi-Wei Huang,Chung-Wei Kung Mol. Syst. Des. Eng. 2023 8 330
100587-92-6 (Terbium acetate) 関連製品
- 17217-83-3(Acetic-18O2 acid(6CI,8CI,9CI))
- 71-50-1(Acetate ions)
- 758-12-3(Acetic Acid-d)
- 16651-47-1(Acetic Acid-13C2)
- 1186-52-3(Acetic Acid-d4)
- 1563-79-7(Acetic acid-1-13C)
- 1563-80-0(acetic acid-2-13c)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:100587-92-6)Terbium acetate

清らかである:99%/99%
はかる:50g/25g
価格 ($):309.0/277.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:100587-92-6)水合三醋酸铽

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ